N-Nitroso Delapril

NDSRI Nitrosamine impurity Pharmaceutical analysis

N-Nitroso Delapril is the mandatory compound-specific reference standard for quantifying this NDSRI in Delapril products, as required by EMA Appendix 1 and FDA nitrosamine guidance. Unlike generic nitrosamine standards, its high molecular weight (481.55 g/mol) and unique chromatographic profile ensure accurate trace analysis via LC-MS/MS. Essential for ANDA/DMF submissions, release testing, and stability studies. Procure fully characterized material with COA for regulatory compliance.

Molecular Formula C26H31N3O6
Molecular Weight 481.5 g/mol
Cat. No. B13850103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso Delapril
Molecular FormulaC26H31N3O6
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)N(C(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2)N=O
InChIInChI=1S/C26H31N3O6/c1-3-35-26(33)23(14-13-19-9-5-4-6-10-19)29(27-34)18(2)25(32)28(17-24(30)31)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23H,3,13-17H2,1-2H3,(H,30,31)/t18-,23-/m0/s1
InChIKeyBBVVNFFGWYZMPW-MBSDFSHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso Delapril Reference Standard for Pharmaceutical Impurity Analysis


N-Nitroso Delapril (CAS 1027955-20-9) is an N-nitroso impurity derived from the angiotensin-converting enzyme (ACE) inhibitor prodrug Delapril [1]. With a molecular formula of C26H31N3O6 and molecular weight of 481.55 g/mol, this compound is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI) . As an NDSRI, it is structurally distinct from small-molecule nitrosamines such as NDMA and NDEA, and requires dedicated analytical reference material for method development, validation, and quality control in Delapril-containing pharmaceutical products [2].

Why Generic Nitrosamine Standards Cannot Substitute N-Nitroso Delapril


N-Nitroso Delapril cannot be substituted with generic nitrosamine standards such as NDMA, NDEA, or NDIPA due to fundamental differences in molecular structure, chromatographic behavior, and regulatory classification [1]. As an NDSRI containing the Delapril backbone with a nitroso group on the secondary amine, N-Nitroso Delapril exhibits a molecular weight approximately 6–7 times greater than small-molecule nitrosamines (481.55 g/mol vs. 74.08 g/mol for NDMA) [2]. This structural divergence translates to distinct retention times, ionization efficiencies, and fragmentation patterns that prevent reliable quantification using alternative standards [3]. Regulatory guidance from EMA and FDA explicitly requires confirmatory testing using compound-specific reference standards for NDSRIs listed in Appendix 1, and a generic nitrosamine standard fails to meet this traceability requirement for Delapril-specific impurity monitoring [4].

N-Nitroso Delapril: Quantified Differentiation Evidence for Procurement Decisions


Structural Differentiation: NDSRI Classification Versus Small-Molecule Nitrosamines

N-Nitroso Delapril is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI) that is structurally unique to Delapril, differentiating it fundamentally from small-molecule nitrosamines. The compound arises from nitrosation of the secondary amine present in the Delapril molecule and retains the complete ACE inhibitor backbone [1]. In contrast, common comparator nitrosamines such as NDMA, NDEA, and NEIPA are small alkyl nitrosamines lacking any drug substance-derived structural features .

NDSRI Nitrosamine impurity Pharmaceutical analysis

Regulatory Classification: Appendix 1 Listing and CPCA Categorization

N-Nitroso Delapril is listed in EMA Appendix 1 under "other N-nitroso structures," which triggers specific regulatory obligations distinct from those for non-listed nitrosamines [1]. According to EMA Q&A guidance, impurities listed in Appendix 1 must be included in risk assessment and supported by confirmatory testing using the compound-specific reference standard when available [2]. This regulatory classification mandates procurement of authentic N-Nitroso Delapril reference material, whereas unlisted nitrosamines may be addressed through alternative risk assessment pathways.

Regulatory compliance Acceptable intake CPCA

Analytical Method Requirements: LC-MS/MS Compatibility and Detection Sensitivity

Analysis of N-Nitroso Delapril requires high-resolution LC-MS/MS or GC-MS with validated sensitivity for trace-level detection [1]. The compound's large molecular weight (481.55 g/mol) and complex fragmentation pattern necessitate compound-specific method development and validation using the authentic reference standard . Generic nitrosamine analytical methods optimized for small-molecule analytes (e.g., NDMA LOQ ~0.3 ng/mL) are not directly transferable to N-Nitroso Delapril due to differences in extraction efficiency, ionization response, and matrix effects [2].

LC-MS/MS Trace analysis Method validation

Reference Standard Stability: Vendor Lot-Specific Characterization and Storage Requirements

N-Nitroso Delapril reference standards require rigorous stability monitoring and lot-specific characterization to ensure analytical reliability . Technical discussions among analytical scientists have raised concerns regarding the stability of N-nitroso reference standards in solid state, with observations that standards synthesized 4–5 months prior to delivery may show evidence of degradation [1]. In contrast, small-molecule nitrosamine standards (e.g., NDMA, NDEA) benefit from extensive stability data and established storage protocols across multiple pharmacopeias, whereas N-Nitroso Delapril stability data are vendor-specific and require COA documentation for each lot .

Reference standard stability Certificate of Analysis Traceability

N-Nitroso Delapril: Optimal Application Scenarios for Procurement and Use


Method Development and Validation for Delapril API and Finished Product Testing

N-Nitroso Delapril is the essential reference standard for developing and validating LC-MS/MS or GC-MS methods to quantify this specific NDSRI in Delapril active pharmaceutical ingredient (API) and finished dosage forms. The compound's Appendix 1 regulatory listing mandates confirmatory testing, which requires a fully characterized reference standard for accurate quantification and method validation [1]. This application scenario is mandatory for manufacturers of Delapril-containing products seeking compliance with EMA and FDA nitrosamine control guidance [2].

Quality Control Release Testing and Stability Studies

The reference standard is critical for routine quality control release testing and stability studies of Delapril drug substances and drug products. Batch release specifications must include monitoring for N-Nitroso Delapril levels to ensure compliance with established acceptable intake (AI) limits [1]. Stability studies require the authentic reference standard to track impurity formation over the product shelf life and to assess whether nitrosamine levels remain within qualified limits [2].

Regulatory Submission Support for ANDA and DMF Filings

N-Nitroso Delapril reference standards support Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions by providing the necessary analytical data to demonstrate control of nitrosamine impurities. The standard enables generation of validation data required by regulatory agencies to confirm that the analytical method is suitable for its intended purpose and that impurity levels are adequately controlled [1]. Procurement of fully characterized reference material with comprehensive COA documentation is a prerequisite for robust regulatory submissions [2].

Nitrosamine Risk Assessment and Confirmatory Testing

Following EMA and FDA nitrosamine guidance, manufacturers of Delapril-containing products must conduct a risk assessment to identify potential nitrosamine impurities. For N-Nitroso Delapril, which is listed in EMA Appendix 1 under "other N-nitroso structures," the risk assessment must be supported by confirmatory testing using the authentic reference standard when available [1]. This application scenario applies to all stages of the product lifecycle, including post-approval changes and periodic re-evaluation [2].

Quote Request

Request a Quote for N-Nitroso Delapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.